molecular formula C16H15ClN6OS B2569861 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880804-69-3

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Katalognummer: B2569861
CAS-Nummer: 880804-69-3
Molekulargewicht: 374.85
InChI-Schlüssel: FVVRJLOFJWPCQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives, characterized by a central triazole ring substituted with a pyridinyl group and a thioacetamide side chain. The structure includes a 4-amino-5-(pyridin-2-yl)triazole core linked via a sulfanyl group to an N-(3-chloro-2-methylphenyl)acetamide moiety.

Eigenschaften

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6OS/c1-10-11(17)5-4-7-12(10)20-14(24)9-25-16-22-21-15(23(16)18)13-6-2-3-8-19-13/h2-8H,9,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVRJLOFJWPCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The structure of the compound features several key functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Pyridine and Chlorophenyl Groups : These groups often enhance biological interactions and improve solubility.
  • Thioether Linkage : This component is crucial for the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

  • Mechanism of Action : The triazole moiety has been associated with antifungal and antibacterial properties. It is believed to inhibit enzyme activity in pathogens, disrupting their metabolic processes.
  • Case Studies :
    • A study demonstrated that derivatives of 1,2,4-triazoles exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM .
    • Another research indicated that compounds similar to our target showed potent antibacterial effects against multidrug-resistant strains of Staphylococcus aureus .

Anticancer Activity

  • Cell Line Studies : The compound was screened against the NCI-60 human tumor cell lines. Preliminary results indicated moderate cytostatic activity, particularly against breast cancer cell lines (MCF7), with an inhibition growth percentage (IGP) of up to 23% .
  • Mechanism : The anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis or repair mechanisms .

Other Pharmacological Effects

  • Anti-inflammatory Properties : Some studies suggest that triazole derivatives can exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
  • Antiviral Activity : Research indicates potential antiviral properties against hepatitis B virus (HBV) and human immunodeficiency virus (HIV), although detailed mechanisms remain to be elucidated .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features:

  • Substituents on the Triazole Ring : Electron-donating groups enhance activity.
  • Length of Alkyl Chains : Longer chains may reduce activity due to steric hindrance .

Data Summary

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntifungalCandida albicansMIC: 0.046–3.11 μM
AntibacterialStaphylococcus aureusPotent against MDR strains
AnticancerMCF7 Breast CancerIGP: 23%
Anti-inflammatoryVariousModulation of cytokines
AntiviralHBV/HIVPotential activity noted

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly due to the presence of the triazole moiety. Triazoles are known for their efficacy against fungal infections. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, including Candida species and other fungi.

Case Study : A study synthesized a series of triazole derivatives and evaluated their antifungal activity against strains of Candida. Some compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungals like fluconazole, indicating enhanced potency against resistant strains .

CompoundMIC (µg/mL)Activity
Compound A≤ 25Effective against Candida albicans
Compound B≤ 20Effective against Rhodotorula mucilaginosa

Anticancer Properties

The compound has also been investigated for its anticancer potential. The triazole ring is known to interact with various biological targets involved in cancer progression.

Case Study : In vitro studies have shown that certain triazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways. The compound under discussion has demonstrated significant growth inhibition in multiple cancer cell lines, including breast and lung cancers .

Cell LinePercent Growth Inhibition (%)
MDA-MB-231 (Breast)75.99
NCI-H460 (Lung)67.55

Tyrosinase Inhibition

One of the notable applications of this compound is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin synthesis and is a target for treating hyperpigmentation disorders.

Research Findings : A study reported that derivatives similar to the compound inhibited tyrosinase activity effectively. The binding affinity was evaluated through docking studies, revealing that the compound could occupy the active site of tyrosinase, thereby reducing its enzymatic activity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the pyridine and triazole rings can enhance potency and selectivity.

Key Findings :

  • Substitution on the pyridine ring can significantly affect antimicrobial activity.
  • Variations in the sulfanyl group lead to differences in enzyme inhibition efficiency.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the heterocyclic ring (pyridine vs. furan), substitution patterns on the triazole, and the arylacetamide group. Below is a comparative analysis:

Compound Name Key Structural Features Biological Activity Reference
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (Target) Pyridin-2-yl, 3-chloro-2-methylphenyl Not explicitly reported in evidence; inferred potential based on analogs
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl, variable aryl groups Anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) in rat models
N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Pyridin-4-yl, electron-withdrawing aryl groups (e.g., -Cl, -NO₂) Antimicrobial (MIC: 12.5–50 µg/mL), antioxidant, anti-inflammatory
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide Pyridin-3-yl, 4-chloro-2-methylphenyl Not explicitly reported; structural similarity suggests potential bioactivity

Pharmacological Activity Trends

  • Anti-Exudative Activity: Furan-2-yl analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative effects in rat models at 10 mg/kg, matching the efficacy of diclofenac sodium (8 mg/kg) . The pyridine-substituted target compound may exhibit similar or enhanced activity due to improved metabolic stability from the pyridine ring .
  • Antimicrobial Activity: Pyridin-4-yl derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the arylacetamide moiety showed potent antimicrobial activity, particularly against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
  • Anti-Inflammatory and Antioxidant Activity : Compounds with pyridin-4-yl and substituted aryl groups exhibited moderate antioxidant (H₂O₂ scavenging: 40–65% at 100 µg/mL) and anti-inflammatory (protein denaturation inhibition: 50–70%) effects .

Key Research Findings

Heterocyclic Substitution : Replacing furan-2-yl with pyridin-2-yl improves thermal stability and aromatic interactions, as seen in crystallographic studies (SHELX refinement tools were critical in structural validation) .

Substituent Position : Pyridine ring position (2-yl vs. 3-yl vs. 4-yl) alters electronic properties. Pyridin-4-yl derivatives showed stronger antimicrobial activity, while pyridin-2-yl may favor anti-inflammatory effects .

Electron-Withdrawing Groups : Chlorine or nitro groups on the arylacetamide moiety enhance antimicrobial and antioxidant activities by modulating electron density .

Q & A

Q. What are the established synthetic routes for 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide?

The compound is synthesized via a multi-step approach:

  • Alkylation : React 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thione with N-(3-chloro-2-methylphenyl)-α-chloroacetamide in the presence of KOH to form the thioether intermediate .
  • Pyrolin Modification : Paal-Knorr condensation modifies the amino group at the 4th position of the triazole ring to introduce a pyrolium fragment, enhancing structural diversity .
  • Purification : Column chromatography or recrystallization ensures purity. Yield optimization requires controlled pH and temperature during alkylation.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 415.08 for C17_{17}H15_{15}ClN6_6OS) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm the acetamide C=O stretch, while 3300–3400 cm1^{-1} indicates NH groups .

Q. What biological activities have been reported for this compound?

  • Anti-Exudative Activity : Demonstrated in rat models of inflammation at doses of 5–10 mg/kg, reducing edema by 30–45% compared to controls .
  • Structure-Activity Basis : The pyridine-triazole core enhances hydrogen bonding with biological targets, while the 3-chloro-2-methylphenyl group improves lipophilicity for membrane penetration .

Advanced Research Questions

Q. How does substituent variation at the triazole or acetamide moieties influence bioactivity?

  • Pyridine vs. Furan Substitution : Replacing pyridin-2-yl with furan-2-yl (as in related analogs) reduces anti-exudative efficacy by ~20%, highlighting the importance of pyridine’s π-π stacking capability .
  • Chlorophenyl Positioning : The 3-chloro-2-methylphenyl group optimizes steric bulk and halogen bonding compared to 4-chlorophenyl derivatives, which show lower solubility .
  • Methodological Approach : Use parallel synthesis to generate analogs, followed by in vitro COX-2 inhibition assays and molecular docking to map interactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Cross-Validation : Replicate assays (e.g., carrageenan-induced paw edema vs. LPS-driven cytokine models) to confirm dose-response consistency .
  • Structural Reanalysis : Verify compound purity via HPLC (>98%) and crystallography to rule out degradation products or polymorphic forms .
  • Computational Modeling : Compare docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to identify false positives from assay interference .

Q. How can computational methods predict the compound’s reactivity or metabolic stability?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For this compound, a low HOMO-LUMO gap (~4.5 eV) suggests redox activity relevant to metabolic oxidation .
  • ADME Prediction : Tools like SwissADME predict moderate hepatic clearance (CLhep_{hep} ~15 mL/min/kg) and CYP3A4-mediated metabolism due to the triazole sulfur atom .
  • Metabolite Identification : Use in silico tools (e.g., Meteor) to prioritize in vitro microsomal studies on sulfoxide or N-acetylated derivatives .

Q. What advanced purification techniques address challenges in isolating this compound?

  • HPLC with Charged Aerosol Detection (CAD) : Resolves co-eluting impurities from alkylation byproducts (e.g., unreacted α-chloroacetamide) .
  • Chiral Separation : If stereoisomers form during synthesis, use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to isolate enantiomers .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation pathways, guiding storage at 2–8°C in amber vials .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target Identification : Perform kinase profiling (e.g., Eurofins KinaseProfiler) or thermal shift assays to identify binding partners .
  • Pathway Analysis : Transcriptomics (RNA-seq) on treated macrophages reveals downregulation of NF-κB or COX-2 pathways .
  • In Silico Mutagenesis : MD simulations (e.g., GROMACS) predict resistance mutations in hypothetical targets, validated via site-directed mutagenesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.